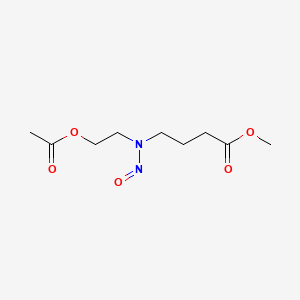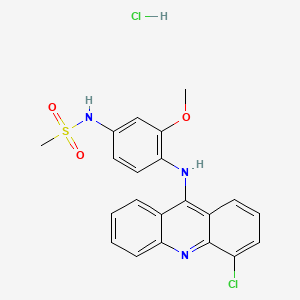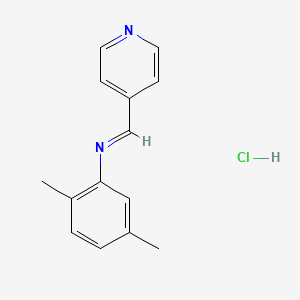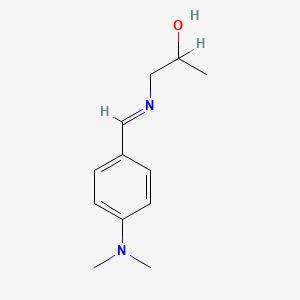![molecular formula C10H10N2O B14441166 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile CAS No. 75984-76-8](/img/structure/B14441166.png)
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile is an organic compound featuring an aziridine ring, a hydroxyphenyl group, and a carbonitrile group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile typically involves the reaction of 4-hydroxybenzylamine with a suitable aziridine precursor under controlled conditions. One common method includes the use of aziridine-2-carboxylic acid derivatives, which react with 4-hydroxybenzylamine in the presence of a dehydrating agent to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of more complex structures.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted aziridines and ring-opened products.
Aplicaciones Científicas De Investigación
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with cellular proteins and DNA.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. This ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can modify biological targets such as enzymes and DNA. The hydroxyphenyl group can further interact with proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological activity .
Comparación Con Compuestos Similares
Aziridine-2-carboxamide: Known for its anticancer properties and low toxicity.
Aziridine-2-carboxylic acid derivatives: Used as enzyme inhibitors and in synthetic organic chemistry.
Uniqueness: 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Propiedades
Número CAS |
75984-76-8 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-[(4-hydroxyphenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-9-7-12(9)6-8-1-3-10(13)4-2-8/h1-4,9,13H,6-7H2 |
Clave InChI |
QVGUJBCKGUQJIK-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CC2=CC=C(C=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)



![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)

![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)

